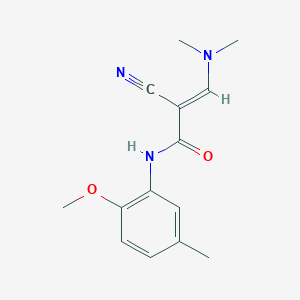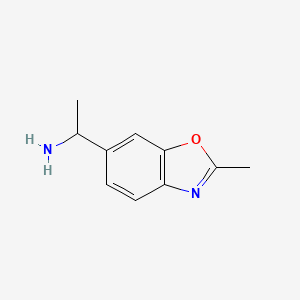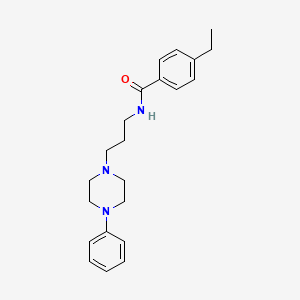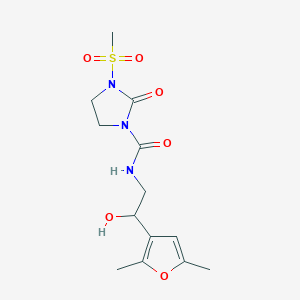
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide exerts its biological activity by binding to target proteins and modulating their function. The exact mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits cell cycle progression by downregulating cyclin-dependent kinases. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have self-assembly properties, which make it useful for the synthesis of functional materials.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide also has limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide research. One direction is the development of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of functional materials using (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide and its potential applications in various fields.
Synthesemethoden
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized through a multistep process starting with the reaction of 2-methoxy-5-methylphenol with dimethylformamide dimethyl acetal to form the corresponding enol ether. The enol ether is then reacted with acryloyl chloride to form the acrylamide. Finally, the acrylamide is reacted with cyanogen bromide and dimethylamine to form (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In drug discovery, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a scaffold for the design of new drugs due to its ability to bind to target proteins. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a monomer for the synthesis of functional polymers with various applications.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWVJZVHYTNJK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)


![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)

![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)
![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
